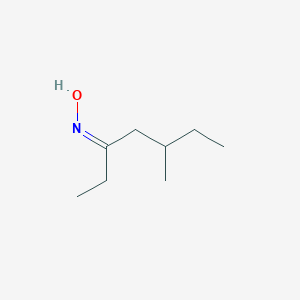

5-Methyl-3-heptanone oxime

概要

説明

準備方法

5-Methyl-3-heptanone oxime is synthesized through the oximation of 5-methyl-3-heptanone. This reaction involves the condensation of the ketone with hydroxylamine . The industrial production of this compound typically follows this synthetic route, ensuring a stable and high-quality product for use in various applications .

化学反応の分析

5-Methyl-3-heptanone oxime undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oximes and other derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding amine.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Chemistry

- Model Compound : 5-Methyl-3-heptanone oxime serves as a model compound in studies of oxime chemistry and reaction mechanisms. Its ability to undergo various chemical reactions such as oxidation, reduction, and substitution makes it valuable for investigating reaction pathways and developing new synthetic methodologies.

Biology

- Biological Activity : Research indicates potential biological activities, including antimicrobial properties. Studies have shown that this compound can inhibit the growth of specific bacterial strains like Escherichia coli and Staphylococcus aureus, suggesting its utility in developing new antimicrobial agents .

- Olfactory Receptor Interaction : The compound activates olfactory receptors, particularly M72, which is crucial for sensory perception. This interaction has been quantified using calcium imaging techniques in olfactory sensory neurons, demonstrating its role in modulating sensory responses .

Medicine

- Therapeutic Potential : this compound is being explored for its therapeutic effects and as a precursor for synthesizing bioactive compounds. Its structural characteristics allow it to participate in reactions that could lead to the development of new pharmaceuticals .

- Reactivation of Acetylcholinesterase : In medicinal chemistry, oximes are known to reactivate acetylcholinesterase inhibited by organophosphates. This property is significant for treating organophosphate poisoning.

Industry

- Fragrance and Flavoring : The compound is widely used in the fragrance industry due to its pleasant green scent. It imparts fresh notes to perfumes and flavorings, making it a preferred choice for recreating natural aromas such as fig leaves.

Case Study 1: Antimicrobial Properties

In a study assessing the antimicrobial efficacy of various oximes, this compound demonstrated significant activity against E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined using standard microbiological techniques, indicating its potential as a lead compound for antimicrobial drug development .

Case Study 2: Olfactory Receptor Activation

A significant study utilized calcium imaging on olfactory sensory neurons from mice to evaluate the activation of M72 OSNs by this compound. The results indicated that structural modifications could enhance receptor specificity and potency, paving the way for further research into olfactory-based applications .

作用機序

The mechanism of action of 5-Methyl-3-heptanone oxime involves its interaction with olfactory receptors, leading to the perception of its characteristic green and leafy aroma. At the molecular level, this compound binds to specific receptors in the olfactory system, triggering a signal transduction pathway that results in the sensation of smell .

類似化合物との比較

5-Methyl-3-heptanone oxime is unique in its ability to impart a green and leafy aroma, making it distinct from other similar compounds. Some similar compounds include:

Spirogalbanone: Known for its green and woody notes.

Vetiveryl Acetate: Provides a fresh and earthy aroma.

Triplal: Offers green and floral notes.

Compared to these compounds, this compound stands out for its intense green and ivy-like scent, making it a preferred choice for recreating fig leaf and other green notes in perfumery .

生物活性

5-Methyl-3-heptanone oxime, also known as Stemone, is an organic compound with the molecular formula CHNO. It has garnered attention for its diverse biological activities and applications in various fields, including fragrance formulation and potential therapeutic uses. This article explores the biological activity of this compound, detailing its mechanisms of action, interactions with biological systems, and relevant research findings.

This compound belongs to the class of oximes, characterized by the presence of a hydroxylamine functional group. The compound is known for its reactivity, which allows it to undergo various chemical reactions such as oxidation, reduction, and substitution.

Mechanism of Action:

The primary mechanism of action for this compound involves its interaction with olfactory receptors. This interaction leads to the activation of specific pathways in the olfactory system, resulting in the perception of its characteristic green and leafy aroma . Additionally, studies have indicated that it acts as a ligand for certain olfactory receptors (ORs), specifically M72, suggesting its role in modulating sensory responses .

Biological Activities

Research has highlighted several biological activities associated with this compound:

- Antimicrobial Activity: Some studies suggest that oximes exhibit antimicrobial properties, potentially making this compound useful in developing antimicrobial agents .

- Analgesic and Anesthetic Effects: Oximes are reported to possess analgesic and local anesthetic activities, which may extend to this compound .

- Fragrance and Flavor Agent: Widely recognized for its application in the fragrance industry, this compound imparts a fresh scent to various products, including perfumes and flavorings .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Properties

In a study investigating the antimicrobial efficacy of various oximes, including this compound, researchers found that this compound displayed significant activity against specific bacterial strains. The study utilized standard microbiological techniques to assess the minimum inhibitory concentration (MIC) against pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that this compound could potentially serve as a lead compound for developing new antimicrobial agents .

Case Study: Olfactory Receptor Activation

Another significant study focused on the olfactory receptor activation by this compound. Using calcium imaging techniques on olfactory sensory neurons (OSNs) from mice, researchers demonstrated that this compound effectively activates M72 OSNs. This activation was quantified by measuring intracellular calcium levels in response to varying concentrations of the compound. The findings suggested that structural modifications to the oxime could enhance receptor specificity and potency .

特性

CAS番号 |

22457-23-4 |

|---|---|

分子式 |

C8H17NO |

分子量 |

143.23 g/mol |

IUPAC名 |

(NE)-N-(5-methylheptan-3-ylidene)hydroxylamine |

InChI |

InChI=1S/C8H17NO/c1-4-7(3)6-8(5-2)9-10/h7,10H,4-6H2,1-3H3/b9-8+ |

InChIキー |

CBVWMGCJNPPAAR-CMDGGOBGSA-N |

SMILES |

CCC(C)CC(=NO)CC |

異性体SMILES |

CCC(C)C/C(=N/O)/CC |

正規SMILES |

CCC(C)CC(=NO)CC |

Key on ui other cas no. |

22457-23-4 |

物理的記述 |

Liquid |

ピクトグラム |

Irritant |

同義語 |

5-Methyl-3-heptanone Oxime; Ethyl 2-Methylbutyl Ketoxime; NSC 166310 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。